molecular formula C15H25IN2O2 B13734794 Carbamic acid, methyl-, (6-trimethylammonio)thymyl ester, iodide CAS No. 20347-56-2

Carbamic acid, methyl-, (6-trimethylammonio)thymyl ester, iodide

Cat. No.: B13734794
CAS No.: 20347-56-2
M. Wt: 392.28 g/mol
InChI Key: BYQKKYSINXQDEZ-UHFFFAOYSA-N
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Description

TRIMETHYL-[2-METHYL-4-(METHYLCARBAMOYLOXY)-5-PROPAN-2-YLPHENYL]AZANIUMIODIDE: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quaternary ammonium group, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TRIMETHYL-[2-METHYL-4-(METHYLCARBAMOYLOXY)-5-PROPAN-2-YLPHENYL]AZANIUMIODIDE typically involves multiple steps, including the formation of the core phenyl structure, introduction of the carbamoyloxy group, and quaternization of the nitrogen atom. Common reagents used in these steps include methyl iodide, isopropyl alcohol, and various catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups.

    Reduction: Reduction reactions may target the carbamoyloxy group, converting it to an amine.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions or halide ions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted ammonium salts.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.

Biology: In biological research, it may be used to study the effects of quaternary ammonium compounds on cell membranes and ion channels.

Industry: In industrial applications, it can be used as a surfactant or emulsifying agent in various formulations.

Mechanism of Action

The mechanism of action of TRIMETHYL-[2-METHYL-4-(METHYLCARBAMOYLOXY)-5-PROPAN-2-YLPHENYL]AZANIUMIODIDE involves its interaction with cell membranes, leading to increased permeability and disruption of membrane integrity. This is primarily due to the presence of the quaternary ammonium group, which interacts with the lipid bilayer of cell membranes.

Comparison with Similar Compounds

  • TETRAMETHYLAMMONIUM IODIDE
  • TRIMETHYL-[2-METHYL-4-(METHYLCARBAMOYLOXY)-5-PROPAN-2-YLPHENYL]AZANIUM BROMIDE

Uniqueness: TRIMETHYL-[2-METHYL-4-(METHYLCARBAMOYLOXY)-5-PROPAN-2-YLPHENYL]AZANIUMIODIDE is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other quaternary ammonium compounds.

Properties

CAS No.

20347-56-2

Molecular Formula

C15H25IN2O2

Molecular Weight

392.28 g/mol

IUPAC Name

trimethyl-[2-methyl-4-(methylcarbamoyloxy)-5-propan-2-ylphenyl]azanium;iodide

InChI

InChI=1S/C15H24N2O2.HI/c1-10(2)12-9-13(17(5,6)7)11(3)8-14(12)19-15(18)16-4;/h8-10H,1-7H3;1H

InChI Key

BYQKKYSINXQDEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](C)(C)C)C(C)C)OC(=O)NC.[I-]

Origin of Product

United States

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